molecular formula C6H11O7P B12719159 (2R)-2-(phosphonomethyl)pentanedioic acid CAS No. 473251-79-5

(2R)-2-(phosphonomethyl)pentanedioic acid

Cat. No.: B12719159
CAS No.: 473251-79-5
M. Wt: 226.12 g/mol
InChI Key: ISEYJGQFXSTPMQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(phosphonomethyl)pentanedioic acid is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(phosphonomethyl)pentanedioic acid typically involves multiple steps, including the introduction of the phosphonomethyl group and the formation of the pentanedioic acid backbone. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(phosphonomethyl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2R)-2-(phosphonomethyl)pentanedioic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential role in biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(phosphonomethyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions. The phosphonomethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(phosphonomethyl)pentanedioic acid: A stereoisomer with different biological activity.

    Phosphonomethyl analogs: Compounds with similar phosphonomethyl groups but different backbone structures.

Uniqueness

(2R)-2-(phosphonomethyl)pentanedioic acid is unique due to its specific stereochemistry and the presence of both phosphonomethyl and pentanedioic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

473251-79-5

Molecular Formula

C6H11O7P

Molecular Weight

226.12 g/mol

IUPAC Name

(2R)-2-(phosphonomethyl)pentanedioic acid

InChI

InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)/t4-/m0/s1

InChI Key

ISEYJGQFXSTPMQ-BYPYZUCNSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](CP(=O)(O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.